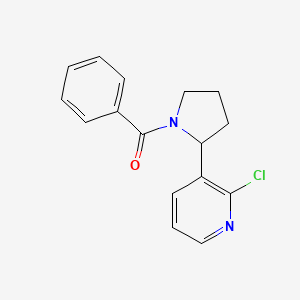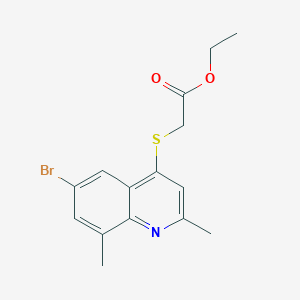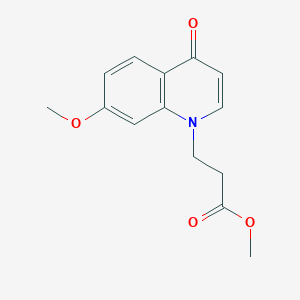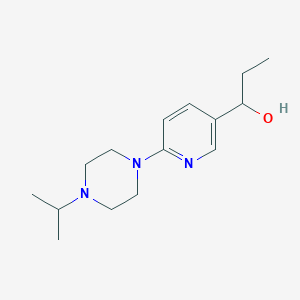
1-(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)propan-1-ol typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting an appropriate amine with a dihaloalkane under basic conditions.
Substitution on the Pyridine Ring: The piperazine derivative is then reacted with a pyridine derivative, such as 3-bromopyridine, under nucleophilic substitution conditions.
Introduction of the Isopropyl Group: The isopropyl group is introduced through alkylation reactions using isopropyl halides.
Reduction to Alcohol: The final step involves the reduction of the intermediate compound to form the desired alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
化学反应分析
Types of Reactions
1-(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine or alkane using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenated pyridine derivatives, nucleophiles like amines or thiols, and appropriate solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alkanes.
Substitution: Formation of various substituted pyridine derivatives.
科学研究应用
1-(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)propan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of central nervous system (CNS) active agents.
Pharmaceutical Research: The compound is investigated for its potential therapeutic effects, including its role as a ligand for various biological targets.
Chemical Biology: It is used in the study of biological pathways and mechanisms, particularly those involving neurotransmitter systems.
Industrial Applications: The compound may be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 1-(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
1-(6-(4-Isopropylpiperazin-1-yl)-2-methylpyridin-3-yl)propan-1-ol: A similar compound with a methyl group on the pyridine ring.
1-(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)boronic acid: A boronic acid derivative with similar structural features.
Uniqueness
1-(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)propan-1-ol is unique due to its specific substitution pattern on the pyridine ring and the presence of the isopropylpiperazine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
属性
分子式 |
C15H25N3O |
|---|---|
分子量 |
263.38 g/mol |
IUPAC 名称 |
1-[6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-yl]propan-1-ol |
InChI |
InChI=1S/C15H25N3O/c1-4-14(19)13-5-6-15(16-11-13)18-9-7-17(8-10-18)12(2)3/h5-6,11-12,14,19H,4,7-10H2,1-3H3 |
InChI 键 |
NMNZCUYURZLUPZ-UHFFFAOYSA-N |
规范 SMILES |
CCC(C1=CN=C(C=C1)N2CCN(CC2)C(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


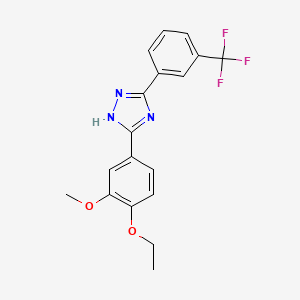



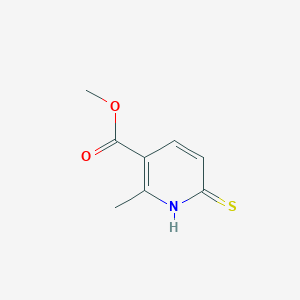
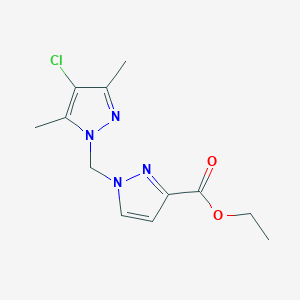
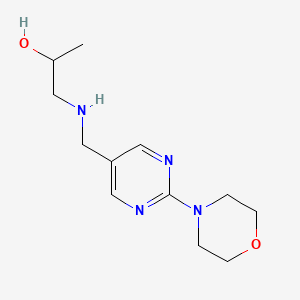
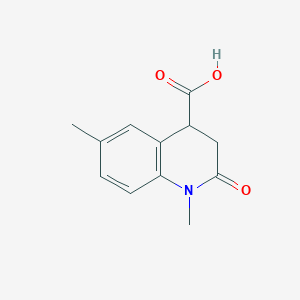
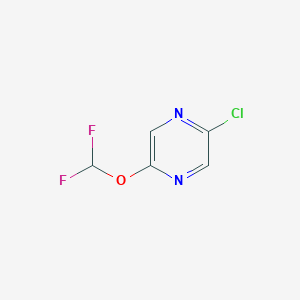

![7-Nitrobenzo[d]oxazole](/img/structure/B15058568.png)
